molecular formula C9H12F3NO2 B2739703 Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate CAS No. 2248331-43-1

Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate

Cat. No.: B2739703
CAS No.: 2248331-43-1
M. Wt: 223.195
InChI Key: HHXGEVJQUNOUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate (TBAT) is a compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. TBAT is a fluorinated derivative of the amino acid isoleucine and is widely used as a building block in the synthesis of various compounds.

Scientific Research Applications

Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. This compound is also used as a precursor for the synthesis of fluorinated amino acids, which have potential applications in drug discovery and development.

Mechanism of Action

Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate is known to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes. Inhibition of DPP-4 by this compound leads to increased levels of the hormone glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on DPP-4, this compound has been shown to have anti-inflammatory and antioxidant properties. It also has potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate is its high purity and yield, which makes it an ideal building block for the synthesis of various compounds. This compound is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one limitation of this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate research. One area of focus is the development of new synthetic routes for this compound and its derivatives. Another area of interest is the investigation of this compound's potential applications in drug discovery and development, particularly in the treatment of type 2 diabetes and cancer. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its derivatives.

Synthesis Methods

Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate can be synthesized using a simple and efficient method. The synthesis involves the reaction of this compound with an appropriate reagent such as sodium hydride or lithium diisopropylamide. The reaction yields this compound as a white crystalline solid with high purity and yield.

Properties

IUPAC Name

tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO2/c1-5-8(13,9(10,11)12)6(14)15-7(2,3)4/h1H,13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXGEVJQUNOUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#C)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.